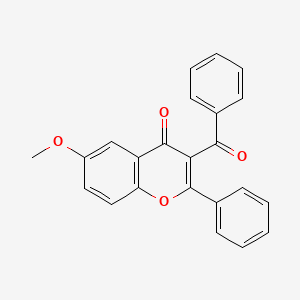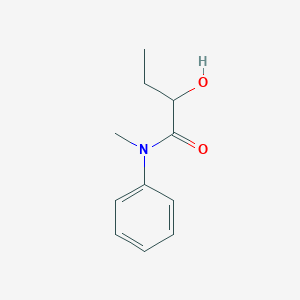![molecular formula C12H12N4O B12544920 Dibenzo[b,d]furan-1,2,7,8-tetramine CAS No. 866362-06-3](/img/structure/B12544920.png)
Dibenzo[b,d]furan-1,2,7,8-tetramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo[b,d]furan-1,2,7,8-tetramine is a heterocyclic organic compound derived from dibenzofuran. Dibenzofuran itself is an aromatic compound with two benzene rings fused to a central furan ring . The tetramine derivative is characterized by the presence of four amine groups attached to the dibenzofuran core, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,d]furan-1,2,7,8-tetramine typically involves multi-step organic reactions. One common approach is the nitration of dibenzofuran, followed by reduction to introduce the amine groups. The nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the tetramine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzo[b,d]furan-1,2,7,8-tetramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted dibenzofuran derivatives.
Applications De Recherche Scientifique
Dibenzo[b,d]furan-1,2,7,8-tetramine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mécanisme D'action
The exact mechanism of action of dibenzo[b,d]furan-1,2,7,8-tetramine is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: The parent compound, which lacks the amine groups.
Dibenzothiophene: A sulfur analog of dibenzofuran.
Carbazole: A nitrogen-containing analog with similar structural features.
Uniqueness
Dibenzo[b,d]furan-1,2,7,8-tetramine is unique due to the presence of four amine groups, which significantly alter its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
866362-06-3 |
|---|---|
Formule moléculaire |
C12H12N4O |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
dibenzofuran-1,2,7,8-tetramine |
InChI |
InChI=1S/C12H12N4O/c13-6-1-2-9-11(12(6)16)5-3-7(14)8(15)4-10(5)17-9/h1-4H,13-16H2 |
Clé InChI |
KEZMEAAPOSZOMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=CC(=C(C=C3O2)N)N)C(=C1N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


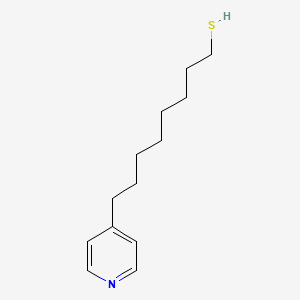
![3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde](/img/structure/B12544845.png)
![4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12544848.png)
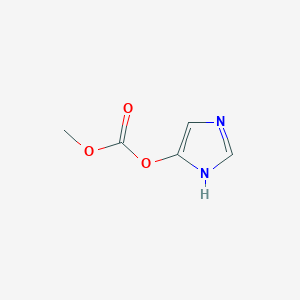
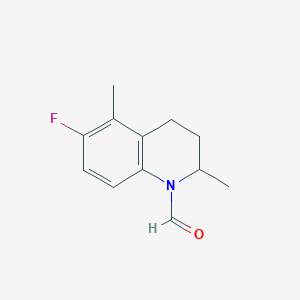
![Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)-](/img/structure/B12544860.png)
![3-[7-(Dimethylamino)-4-oxo-4H-1-benzopyran-3-yl]prop-2-enoic acid](/img/structure/B12544878.png)
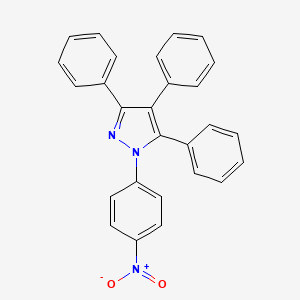
![(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B12544891.png)
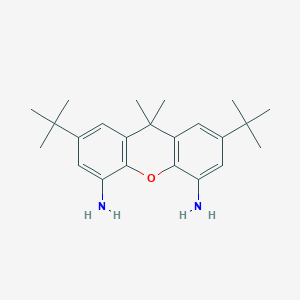
![Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate](/img/structure/B12544914.png)
